molecular formula C10H12N2O2 B8714513 3-(2-Nitrophenyl)pyrrolidine

3-(2-Nitrophenyl)pyrrolidine

Cat. No.: B8714513
M. Wt: 192.21 g/mol
InChI Key: PCJGXIRZPSIJGH-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)pyrrolidine is a pyrrolidine derivative featuring a nitro-substituted phenyl group at the 3-position of the saturated five-membered ring. Pyrrolidine, a secondary amine heterocycle, is widely utilized in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The 2-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity, stability, and biological interactions. This compound has been synthesized via catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃-mediated reactions, and conventional organic protocols .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-9(10)8-5-6-11-7-8/h1-4,8,11H,5-7H2

InChI Key

PCJGXIRZPSIJGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

Positional Isomers: 2-Nitro vs. 3-Nitro Substitution
  • 3-(3-Nitrophenyl)pyrrolidine : The 3-nitro isomer (CAS 741290-79-9) shares a similar structure but differs in the nitro group’s position. This positional variation alters electronic properties and steric interactions. For instance, intramolecular hydrogen bonding in 3-nitrophenyl derivatives stabilizes specific conformations, as seen in N-(3-Chlorophenyl)-3-nitropyridin-2-amine .
  • 3-(2-Nitrophenoxy)pyrrolidine: The nitrophenoxy group (O-linked) introduces an ether linkage, reducing electron-withdrawing effects compared to direct C-linked nitro groups. This impacts solubility and metabolic stability .
Pyrrolidine-2,5-dione Derivatives

Compounds like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit dual activity on serotonin transporters (SERT) and 5-HT₁A receptors (Ki = 3.2 nM). The dione ring enhances hydrogen-bonding capacity, contrasting with 3-(2-nitrophenyl)pyrrolidine’s secondary amine, which may favor different receptor interactions .

Bicyclic Pyrrolidines

3,7-Diazabicyclo[3.3.0]octane derivatives demonstrate anticonvulsant and antitumor activities.

Physico-chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₀H₁₂N₂O₂ 192.22 High polarity due to nitro group; moderate solubility in polar solvents
3-(3-Nitrophenoxy)pyrrolidine C₁₀H₁₂N₂O₃ 208.21 Ether linkage increases lipophilicity; m.p. 120–125°C
Pyrrolidine-2,5-dione (e.g., compound 31 ) C₁₂H₁₀N₂O₂ 214.22 Enhanced hydrogen-bonding capacity; Ki = 3.2 nM for 5-HT₁A receptor

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